![molecular formula C13H10IN3O B8651040 Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- typically involves the condensation of an appropriate aminopyrazole with a suitable aldehyde or ketone, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as a fluorescent probe due to its photophysical properties. It can be used to study intracellular processes and interactions .
Medicine: In medicinal chemistry, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- and its derivatives have shown promise as potential therapeutic agents. They have been investigated for their anticancer, antifungal, and antimicrobial activities .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as heat resistance or fluorescence .
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the iodine atom can enhance its ability to participate in coupling reactions, while the methoxy group can affect its electronic properties and interactions with biological targets .
Propiedades
Fórmula molecular |
C13H10IN3O |
|---|---|
Peso molecular |
351.14 g/mol |
Nombre IUPAC |
3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10IN3O/c1-18-11-4-2-9(3-5-11)10-6-15-13-12(14)7-16-17(13)8-10/h2-8H,1H3 |
Clave InChI |
VJLHKOKZHWKZNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)I)N=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-7-methylbenzo[b]thiophene](/img/structure/B8650957.png)


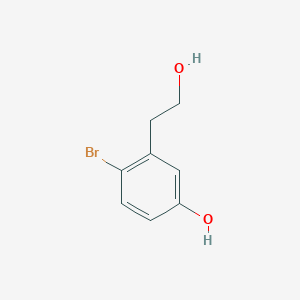
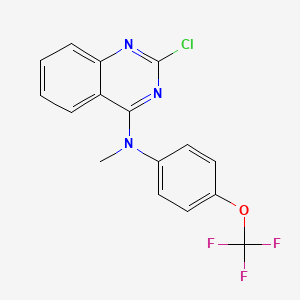
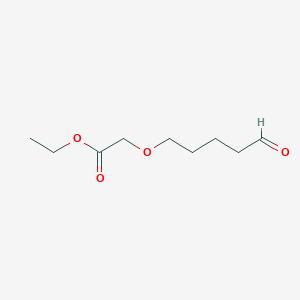
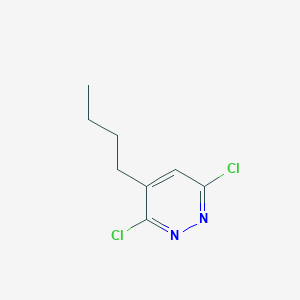
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
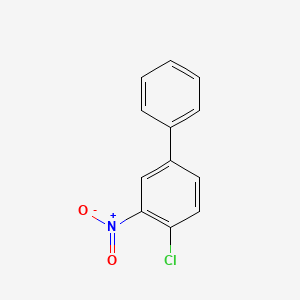
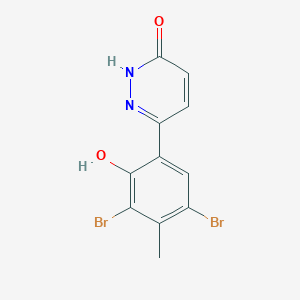
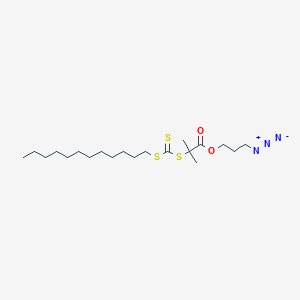
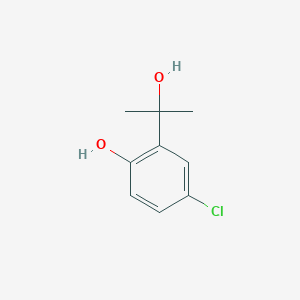
![1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone](/img/structure/B8651058.png)

